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Compound of Interest

Compound Name: (benzyloxy)(ethyl)amine

CAS No.: 19207-59-1

Cat. No.: B1295679

Get Quote

CAS Registry Number: 38336-04-8 Formula: C₉H₁₃NO Molecular Weight: 151.21 g/mol [1]

Executive Summary
2-(Benzyloxy)ethanamine serves as a critical bifunctional building block in modern medicinal

chemistry, particularly within the burgeoning field of targeted protein degradation (PROTACs)

and fragment-based drug discovery (FBDD).[1] Structurally, it consists of a primary amine

handle connected to a lipophilic benzyl ether moiety via a two-carbon ethyl spacer.[1] This

specific architecture allows it to function as a "linker" that modulates solubility and spatial

orientation between pharmacophores without introducing the metabolic instability often

associated with ester linkages.[1]

This guide provides a rigorous technical analysis of 2-(benzyloxy)ethanamine, moving beyond

basic identification to explore its preferred IUPAC nomenclature, high-fidelity synthetic

protocols, and strategic application in linkerology.
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The systematic naming of this compound adheres to the Substitutive Nomenclature rules set

forth by the International Union of Pure and Applied Chemistry (IUPAC).[1]

Parent Hydride: Ethanamine (

).[1] The amine group (

) takes priority as the principal functional group, determining the suffix "-amine."[1]

Substituent: Benzyloxy group (

).[1] This is an ether substituent attached to the carbon chain.[1]

Locants: The carbon atom bonded to the nitrogen is designated as position 1.[1] Therefore,

the ether oxygen is attached at position 2.[1]

Preferred IUPAC Name (PIN): 2-(Benzyloxy)ethan-1-amine Accepted Alternative: 2-

(Benzyloxy)ethanamine

Physicochemical Profile
Understanding the physicochemical properties is essential for predicting the behavior of this

molecule in biological assays.[1]
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Property Value
Significance in Drug
Design

LogP (Predicted) ~1.1 - 1.4

Indicates moderate

lipophilicity; suitable for

crossing cell membranes

compared to pure PEG chains.

[1]

pKa (Amine) ~8.8 - 9.5

The primary amine is

protonated at physiological pH,

improving aqueous solubility.

[1]

H-Bond Donors 1 (NH₂)

Available for hydrogen bonding

with protein residues or

solvent.[1]

H-Bond Acceptors 2 (O, N)

The ether oxygen acts as a

weak acceptor; the amine is a

strong acceptor/donor.

Rotatable Bonds 4

High flexibility, ideal for linker

applications where

conformational adaptation is

required.[1]

Synthetic Methodologies
Direct alkylation of 2-aminoethanol with benzyl bromide is experimentally discouraged due to

the high probability of polyalkylation (forming secondary and tertiary amines) and O- vs. N-

alkylation competition.

The following protocol utilizes the Gabriel Synthesis approach. This pathway is chosen for its

ability to guarantee a primary amine product with high purity, essential for pharmaceutical

applications.[1]

Pathway Visualization (Gabriel Synthesis)[1]
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Figure 1: The Gabriel Synthesis pathway ensures selective formation of the primary amine by

using the phthalimide group to "mask" the nitrogen nucleophile.

Detailed Experimental Protocol
Objective: Synthesis of 2-(benzyloxy)ethanamine from 2-bromoethyl benzyl ether.

Step 1: Nucleophilic Substitution

Setup: Charge a round-bottom flask with 2-bromoethyl benzyl ether (1.0 eq) and anhydrous

DMF (Dimethylformamide, 5 mL/mmol).

Reagent Addition: Add Potassium Phthalimide (1.1 eq) in a single portion.

Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2).[1]

The starting bromide spot should disappear.[1]

Workup: Pour the reaction mixture into ice water. The intermediate, N-[2-

(benzyloxy)ethyl]phthalimide, will precipitate.[1] Filter, wash with water, and dry under

vacuum.[1]

Step 2: Hydrazinolysis (Ing-Manske Procedure)

Solubilization: Dissolve the dried phthalimide intermediate in Ethanol (10 mL/mmol).

Cleavage: Add Hydrazine Hydrate (1.2 eq) dropwise.[1]
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Reflux: Heat to reflux for 2–3 hours. A bulky white precipitate (phthalhydrazide) will form,

indicating successful cleavage.[1]

Isolation:

Cool to room temperature.[1]

Acidify with 1M HCl to pH ~2 (to protonate the amine and keep it in solution while

phthalhydrazide remains insoluble).

Filter off the phthalhydrazide solid.[1]

Basify the filtrate with 2M NaOH to pH >12.[1]

Extract with Dichloromethane (DCM) (3x).[1]

Dry combined organics over

, filter, and concentrate in vacuo.

Validation:

NMR (

) should show a triplet at

ppm (

) and a singlet at

ppm (

).[1]

Strategic Applications in Drug Discovery
Linkerology in PROTACs
Proteolysis Targeting Chimeras (PROTACs) require a linker to connect an E3 ligase ligand

(e.g., Thalidomide) to a Target Protein ligand.[1] The nature of this linker determines the

degradation efficiency.[1]
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Why 2-(Benzyloxy)ethanamine?

Length Control: It provides a short, defined spacer (~3-4 atoms) often used to fine-tune the

"reach" of the molecule.

Lipophilicity Modulation: Unlike polyethylene glycol (PEG) chains which are hydrophilic,

the benzyl ether moiety adds lipophilicity (LogP boost).[1] This is crucial when the warhead

ligands are too polar to penetrate cell membranes effectively.[1]

Metabolic Stability: The ether linkage (

) is significantly more resistant to plasma esterases than ester or amide bonds, prolonging
the half-life of the drug candidate.

Fragment-Based Drug Design (FBDD)
In FBDD, 2-(benzyloxy)ethanamine serves as a "growing" vector.[1] A researcher might identify

a benzyl ether fragment binding to a hydrophobic pocket.[1] By substituting the terminal carbon

with an amine, they create a handle to "grow" the molecule into an adjacent sub-pocket or to

conjugate it to a library of acids/chlorides.[1]

Handling, Stability, and Safety
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Primary amines can

absorb

from the air to form carbamates over time.[1]

Safety:

Corrosive: Causes severe skin burns and eye damage (GHS H314).[1]

PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat.[1] Handle

only in a fume hood.

Incompatibility: Avoid contact with strong oxidizing agents and acid chlorides (unless reaction

is intended).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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Contact
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